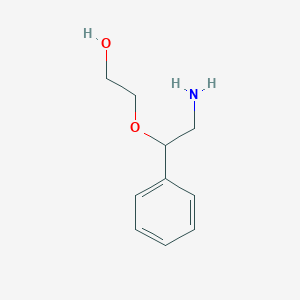

2-(2-Hydroxyethoxy)-2-phenylethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-(2-amino-1-phenylethoxy)ethanol |

InChI |

InChI=1S/C10H15NO2/c11-8-10(13-7-6-12)9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 |

InChI Key |

FGUNBAYYBGZTAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)OCCO |

Origin of Product |

United States |

Research Landscape and Significance of 2 2 Hydroxyethoxy 2 Phenylethanamine in Advanced Chemistry

Contextualization within Amine and Ether Chemistry Paradigms

2-(2-Hydroxyethoxy)-2-phenylethanamine is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon atom. Primary amines are known for their basicity and nucleophilicity, stemming from the lone pair of electrons on the nitrogen atom. libretexts.orgkmchemistry.com This allows them to participate in a wide array of chemical reactions, including salt formation with acids, acylation, alkylation, and Schiff base formation with aldehydes and ketones. libretexts.org The presence of the amino group also allows for the formation of hydrogen bonds, which influences the compound's physical properties such as boiling point and solubility. libretexts.orglumenlearning.com Primary and secondary amines generally exhibit higher boiling points than alkanes of similar molecular weight due to intermolecular hydrogen bonding, but lower boiling points than corresponding alcohols, as oxygen is more electronegative than nitrogen, leading to stronger hydrogen bonds in alcohols. libretexts.orglumenlearning.com

The ether linkage (-O-) in the 2-hydroxyethoxy side chain introduces polarity and the potential for hydrogen bond acceptance. Ethers are generally less reactive than amines or alcohols but are not entirely inert. They can be cleaved under harsh conditions using strong acids. The ether group's presence can enhance the solubility of the molecule in polar solvents and influence its conformational flexibility. The combination of an amine and an ether in one molecule creates a bifunctional system with potential for complex coordination chemistry and as a precursor to more complex molecular scaffolds like functionalized crown ethers. researchgate.netrsc.org

The hydroxyl group (-OH) at the terminus of the ethoxy chain adds another layer of functionality, enabling reactions typical of primary alcohols, such as esterification, oxidation, and further etherification. This trifunctional nature (amine, ether, and alcohol) makes this compound a molecule with rich and versatile reactivity.

| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Solubility in Water |

|---|---|---|---|---|

| Phenethylamine (B48288) | C8H11N | 121.18 | 197-200 | Soluble |

| 2-Phenylethanol | C8H10O | 122.16 | 219-221 | Slightly soluble |

| 2-(2-Aminoethoxy)ethanol | C4H11NO2 | 105.14 | 222-224 | Miscible |

| Diethyl ether | C4H10O | 74.12 | 34.6 | Slightly soluble |

Significance as a Building Block in Complex Organic Synthesis

The phenethylamine scaffold is a privileged structure in medicinal chemistry and organic synthesis, forming the backbone of numerous natural products, pharmaceuticals, and psychoactive compounds. wikipedia.orgmdpi.com The ability to introduce substituents at various positions on the phenethylamine core allows for the fine-tuning of its biological activity and physical properties. nih.gov this compound, with its functionalized side chain, can be envisioned as a valuable synthon for the construction of more complex molecules.

The primary amine group can serve as a handle for the introduction of a wide range of functionalities. For instance, it can be acylated to form amides, which are prevalent in many biologically active compounds, or it can be used in reductive amination reactions to build larger molecular frameworks. mdpi.com The hydroxyl group can be derivatized to introduce ester or ether linkages, potentially leading to the synthesis of novel polymers or dendrimers.

Furthermore, the chiral center at the benzylic position (the carbon atom attached to the phenyl group and the amino group) suggests that enantiomerically pure forms of this compound could serve as chiral building blocks in asymmetric synthesis. Chiral phenylethylamines are widely used as resolving agents and as chiral auxiliaries in the synthesis of enantiomerically pure compounds. mdpi.com

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Primary Amine (-NH2) | Acylation | Amides |

| Primary Amine (-NH2) | Reductive Amination | Secondary/Tertiary Amines |

| Primary Amine (-NH2) | Diazotization | Arenediazonium salts (leading to various phenyl-substituted products) |

| Hydroxyl (-OH) | Esterification | Esters |

| Hydroxyl (-OH) | Oxidation | Aldehydes, Carboxylic Acids |

| Hydroxyl (-OH) | Etherification | Ethers |

| Ether (-O-) | Acid Cleavage | Diol and Phenylethanamine derivative |

Role in the Development of Advanced Materials and Functional Molecules

The unique combination of a phenyl ring, an amine, an ether, and a hydroxyl group in this compound suggests its potential utility in the design of advanced materials and functional molecules. The aromatic ring can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules and the formation of ordered structures in materials.

The amine and hydroxyl groups provide sites for polymerization, allowing the molecule to be incorporated into polymers such as polyamides, polyesters, and polyurethanes. The presence of the flexible hydroxyethoxy side chain could impart desirable properties to these polymers, such as increased solubility, biocompatibility, or specific thermal properties. For instance, molecules containing hydroxyethoxy groups are known to be used as photoinitiators in the synthesis of hydrogels for biomedical applications. sigmaaldrich.com

Moreover, the ability of the amine and ether oxygen to coordinate with metal ions opens up possibilities for the development of novel ligands for catalysis or metal-organic frameworks (MOFs). The specific arrangement of these coordinating groups could lead to selective metal binding and unique catalytic activities. The phenethylamine backbone is also a key component in a variety of pharmacologically active agents, suggesting that derivatives of this compound could be explored for their potential biological activities. researchgate.net

Synthetic Methodologies and Reaction Pathways for 2 2 Hydroxyethoxy 2 Phenylethanamine and Its Derivatives

Functional Group Transformations and Derivatization of 2-(2-Hydroxyethoxy)-2-phenylethanamine

The presence of a primary amine and a hydroxyl group in this compound allows for a wide range of functional group transformations and derivatization, enabling the synthesis of a diverse library of related compounds.

The primary amine functionality is a versatile handle for various chemical modifications.

Schiff Base Formation: Primary amines readily react with aldehydes and ketones to form imines, also known as Schiff bases. chemrevlett.com This condensation reaction is typically carried out in a suitable solvent, and sometimes with acid or base catalysis, to facilitate the dehydration process. uobasrah.edu.iq

Amidation: The primary amine can react with carboxylic acids, acid chlorides, or anhydrides to form amides. This is a robust and common reaction in organic synthesis, often facilitated by coupling agents when starting from a carboxylic acid.

Alkylation: The nitrogen atom of the primary amine can be alkylated using alkyl halides or through reductive amination. Reductive amination involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent to form a more substituted amine. organic-chemistry.org This method is often preferred as it is a one-pot reaction and can prevent over-alkylation. thermofisher.com

| Reaction Type | Reagents | General Product |

| Schiff Base Formation | Aldehyde or Ketone | Imine |

| Amidation | Carboxylic Acid/Derivative | Amide |

| Alkylation | Alkyl Halide or Aldehyde/Ketone + Reducing Agent | Secondary or Tertiary Amine |

This table summarizes common reactions of the primary amine functionality.

The terminal hydroxyl group of the hydroxyethoxy moiety can also be chemically modified.

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form esters. evitachem.com This reaction is typically catalyzed by an acid and can be driven to completion by removing the water formed during the reaction. nih.gov

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Further ether linkages can also be formed by reaction with epoxides. evitachem.com

| Reaction Type | Reagents | General Product |

| Esterification | Carboxylic Acid/Derivative | Ester |

| Etherification | Alkyl Halide (after deprotonation) or Epoxide | Ether |

This table outlines common reactions of the hydroxyethoxy moiety.

Construction of Macrocyclic and Heterocyclic Systems Utilizing 2-(2-Hydroxyethoxy)phenol (B1293960) and Related Scaffolds

The precursor, 2-(2-Hydroxyethoxy)phenol, serves as a valuable building block for constructing larger, complex molecular systems due to its bifunctional nature, containing both a catechol-like phenol (B47542) group and a primary alcohol. This allows for its incorporation into macrocyclic and heterocyclic frameworks through various cyclization strategies.

Macrocyclic compounds, known for their applications in molecular recognition and supramolecular chemistry, can be synthesized using this scaffold. For instance, 2-(2-Hydroxyethoxy)phenol has been specifically used in the preparation of macrocyclic lipophilic benzocrown ethers. These structures are of interest for their ability to selectively bind cations. The general approach often involves condensation reactions where the phenolic and alcoholic hydroxyl groups of the scaffold react with appropriate linking molecules to form the large ring structure. Common macrocyclization techniques include macrolactonization, macrolactamization, and transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination.

In the realm of heterocyclic synthesis, the phenoxy and hydroxyethyl (B10761427) moieties provide reactive sites for building rings. For example, related phenolic scaffolds are used to create benzimidazole (B57391) derivatives. One synthetic route involves the O-hydroxyethylation of a hydroxyl-substituted benzaldehyde, which is then reacted with o-phenylenediamine (B120857) to form the heterocyclic benzimidazole ring. Similarly, phenazine (B1670421) derivatives, another class of heterocycles, can be synthesized from precursors derived from substituted anilines via reactions like the Buchwald–Hartwig coupling, followed by reduction and tandem oxidation to form the final heterocyclic system. The functional groups on the 2-(2-hydroxyethoxy)phenol scaffold make it a suitable candidate for incorporation into such synthetic schemes.

Table 1: Examples of Macrocyclic and Heterocyclic Systems from Phenolic Scaffolds

| System Type | Precursor Example | Synthetic Strategy | Reference |

|---|---|---|---|

| Benzocrown Ethers | 2-(2-Hydroxyethoxy)phenol | Williamson Ether Synthesis | |

| Benzimidazoles | Hydroxyethoxy Benzaldehyde | Condensation with o-phenylenediamine | |

| Phenazines | Dialkoxy-nitroaniline | Buchwald-Hartwig Coupling / Cyclization |

Derivatization for Specialized Organic Synthesis (e.g., Phenylethylamine Derivatives in Adrenaline Analogues)

The core structure of this compound is a substituted phenylethylamine. This class of compounds is a cornerstone in medicinal chemistry due to its presence in numerous endogenous neurochemicals (like adrenaline, noradrenaline, and dopamine) and a vast array of synthetic drugs. Derivatization of the phenylethylamine skeleton is a key strategy for modulating pharmacological activity and creating analogues with specialized functions, such as adrenaline analogues.

Adrenaline (epinephrine) is a phenylethanolamine, characterized by a catechol ring, a hydroxyl group on the beta-carbon of the ethyl side chain, and a methyl group on the terminal amine. The synthesis of adrenaline analogues often involves modifying these three key areas:

Aromatic Ring Substitution: Altering the substitution pattern on the phenyl ring can influence receptor selectivity and metabolic stability. While the target compound features a 2-(2-hydroxyethoxy) group, further modifications could be explored.

Side-Chain Modification: The hydroxyl group at the benzylic position is critical for the activity of many adrenergic compounds. Modifications here can impact stereochemistry and receptor binding.

Amine Derivatization: The primary amine of this compound is a prime site for derivatization. Alkylation (e.g., methylation to mimic adrenaline), acylation, or incorporation into larger structures can drastically alter the compound's properties. For instance, converting a primary amine to a secondary or tertiary amine is a common tactic in drug design.

Specialized derivatization agents can be employed to prepare these analogues for analysis or to confer specific properties. For example, reagents like phthalylglycyl chloride have been used to derivatize adrenaline and related compounds to facilitate their analysis by mass spectrometry.

Stereoselective Synthesis and Chiral Induction in the Formation of this compound Analogs

The presence of a hydroxyl group on the benzylic carbon of the phenylethanamine core creates a chiral center. Therefore, controlling the stereochemistry during synthesis is paramount, as different enantiomers can exhibit vastly different biological activities. Methodologies for stereoselective synthesis focus on either creating a specific enantiomer (enantioselective) or controlling the formation of stereoisomers when a second chiral center is introduced (diastereoselective).

Enantioselective Approaches for Chiral Centers

Several strategies exist for the enantioselective synthesis of chiral β-amino alcohols like the phenylethanolamine core of the target compound.

Asymmetric Reduction of Ketones: A highly effective method is the asymmetric reduction of a corresponding α-aminoketone precursor. The Noyori asymmetric hydrogenation, which uses a chiral ruthenium complex, can reduce a protected amino ketone to the desired amino alcohol with excellent enantioselectivity (e.g., 98% ee). Another approach involves the chiral oxaborolidine-catalyzed borane (B79455) reduction of an α-haloketone (like phenacyl chloride) to a chiral halo-alcohol, which is then converted to the amino alcohol. This method can produce the final product with an enantiomeric excess (ee) in the 93-97% range.

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials. For instance, (S)-(+)-phenylethanolamine can be synthesized from (+)-mandelic acid via the corresponding mandelamide intermediate.

Asymmetric Lithiation/Substitution: For analogs substituted at the benzylic carbon, an enantioselective lithiation-substitution sequence can be used. N-(2-phenylethyl)isobutyramide, for example, can be deprotonated and reacted with electrophiles in the presence of a chiral ligand like (-)-sparteine (B7772259) to yield products with high enantiomeric ratios (up to 91:9).

Table 2: Comparison of Enantioselective Methods for Phenylethanolamine Synthesis

| Method | Precursor | Catalyst/Reagent | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | N-Succinimidoacetophenone | Chiral Ruthenium Complex | 98% | |

| Catalytic Borane Reduction | Phenacyl Chloride | Chiral Oxaborolidine | 95-96% | |

| Asymmetric Lithiation | N-(2-phenylethyl)isobutyramide | (-)-Sparteine | up to 82% (91:9 er) |

Diastereoselective Control in Derivative Synthesis

When synthesizing derivatives of this compound that contain additional stereocenters, controlling the relative configuration of these centers (diastereoselectivity) becomes crucial. A common and powerful strategy is the use of a chiral auxiliary.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Chiral 1-phenylethylamine (B125046) (α-PEA) is a well-known "privileged" chiral auxiliary used for this purpose.

For example, in the synthesis of chiral heterocyclic compounds like piperidin-2-ones or tetrahydro-3-benzazepines, α-PEA can be used as a chiral auxiliary to direct a diastereoselective cyclization reaction. The diastereomeric products are often separable by chromatography, and subsequent removal of the α-PEA group yields the desired enantiopure heterocyclic product. This approach allows for precise control over the stereochemistry of complex molecules derived from a phenylethylamine scaffold.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 2 Hydroxyethoxy 2 Phenylethanamine and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C, HSQC, and Advanced 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. nih.gov For "2-(2-Hydroxyethoxy)-2-phenylethanamine," a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is employed for an unambiguous assignment of all proton and carbon signals.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The spectrum would show distinct signals for the aromatic protons of the phenyl group, the methine proton adjacent to the phenyl and ether groups, and the various methylene (B1212753) protons of the ethoxy and ethanamine moieties, as well as the labile protons of the hydroxyl and amine groups.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the number of chemically distinct carbon atoms. nih.gov The spectrum would display unique resonances for the aromatic carbons, the methine carbon, and the methylene carbons within the molecule.

2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are invaluable for establishing direct one-bond correlations between protons and the carbons they are attached to. ucsb.eduhmdb.canih.gov This allows for the definitive assignment of protonated carbons. Advanced 2D techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) would further reveal proton-proton coupling networks and long-range (2-3 bond) proton-carbon correlations, respectively, piecing together the complete molecular framework. researchgate.net

Expected NMR Data for this compound

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (e.g., UHPLC/IM-QTOF-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. nih.govnih.gov When coupled with separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), it allows for the analysis of complex mixtures and the characterization of individual components. rsc.orgnih.gov

For "this compound" (molecular formula: C₁₀H₁₅NO₂), HRMS would determine its monoisotopic mass with high precision (typically to within 5 ppm). This level of accuracy helps to confirm the molecular formula and distinguish it from other isobaric compounds.

Tandem mass spectrometry (MS/MS) experiments, often performed on instruments like a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, provide structural information through controlled fragmentation of the parent ion. researchgate.netrsc.org The resulting fragmentation pattern is a unique fingerprint of the molecule, revealing characteristic losses of functional groups (e.g., water, ammonia) and cleavages of specific bonds, which helps to confirm the proposed structure. The use of Ion Mobility (IM) coupled with QTOF-MS can provide an additional dimension of separation based on the ion's size and shape, further enhancing analytical resolution.

Expected HRMS Data for this compound (C₁₀H₁₅NO₂)

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These techniques are complementary and highly effective for identifying the functional groups present in a compound. americanpharmaceuticalreview.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending of chemical bonds. For "this compound," the IR spectrum would exhibit characteristic absorption bands for the O-H (hydroxyl) and N-H (amine) stretching vibrations, C-H stretches from both the aromatic ring and aliphatic chains, C-O stretching from the ether and alcohol functionalities, and aromatic C=C ring stretches.

Raman spectroscopy involves the inelastic scattering of monochromatic light. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would provide complementary information, often showing strong signals for the aromatic ring vibrations and C-C backbone stretches, which may be weak in the IR spectrum. nih.gov Analysis of the vibrational spectra can also offer insights into the conformational state of the molecule.

Expected Vibrational Frequencies for this compound

X-ray Diffraction Analysis for Crystalline Solid-State Structures

X-ray Diffraction (XRD) analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. thermofisher.comicdd.com Single-crystal XRD provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and configuration in the solid state. nih.gov

For "this compound," a successful single-crystal XRD analysis would elucidate the packing of molecules in the crystal lattice and identify intermolecular interactions such as hydrogen bonding involving the hydroxyl and amine groups. This information is crucial for understanding the compound's physical properties. Powder XRD (PXRD) can be used to identify the crystalline form and assess the purity of a bulk sample. spectroscopyonline.com

Typical Data Obtained from Single-Crystal X-ray Diffraction

Other Advanced Analytical Methodologies for Compound Characterization (e.g., X-ray Fluorescence Spectrometry)

X-ray Fluorescence (XRF) Spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. mst.or.jph-and-m-analytical.com It functions by exciting atoms in a sample with X-rays and then measuring the characteristic secondary (or fluorescent) X-rays emitted by the sample. researchgate.net

While XRF is highly effective for identifying and quantifying heavier elements (typically sodium and above), its application for characterizing a purely organic compound like "this compound" (composed of C, H, N, O) is limited. The technique is not suitable for detecting light elements such as carbon, hydrogen, and nitrogen. However, XRF serves as a valuable tool for quality control, specifically for the detection of inorganic impurities. It can rapidly screen for the presence of residual catalysts (e.g., heavy metals from synthesis) or other elemental contaminants in the final product. diva-portal.org

Application of XRF for Quality Control

Computational Chemistry and Theoretical Studies of 2 2 Hydroxyethoxy 2 Phenylethanamine and Its Analogs

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the detailed calculation of a molecule's geometric and electronic properties. For a molecule like 2-(2-Hydroxyethoxy)-2-phenylethanamine, with its multiple rotatable bonds and heteroatoms, DFT is particularly well-suited to unravel its complex conformational landscape and electronic behavior.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational analysis is typically geometry optimization, a process that seeks to find the lowest energy arrangement of atoms in a molecule. For a flexible molecule such as this compound, this involves exploring its conformational energy landscape to identify stable conformers. The conformational flexibility is primarily due to the rotation around several single bonds, including the C-C bond of the ethylamine (B1201723) side chain, the C-O bonds of the ethoxy group, and the C-N bond.

For this compound, the conformational landscape is significantly more complex due to the additional degrees of freedom from the hydroxyethoxy group. Intramolecular hydrogen bonding between the terminal hydroxyl group and the amine nitrogen, or between the hydroxyl group and the ether oxygen, can be expected to play a significant role in stabilizing certain conformations. A thorough conformational search would be necessary to identify the global minimum energy structure, which is crucial for the accurate prediction of all other molecular properties.

Table 1: Representative Geometric Parameters of a Phenylethanolamine Analog The following table presents hypothetical yet chemically reasonable geometric parameters for a stable conformer of a phenylethanolamine analog, as would be obtained from a DFT geometry optimization.

| Parameter | Atom Pair/Trio | Value |

| Bond Length | C-C (ethyl) | 1.54 Å |

| Bond Length | C-N | 1.47 Å |

| Bond Length | C-O | 1.43 Å |

| Bond Angle | C-C-N | 112° |

| Bond Angle | C-O-C | 111° |

| Dihedral Angle | N-C-C-Phenyl | ~60° (gauche) |

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of the electronic structure that can be elucidated through DFT calculations include the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electron density (charge distribution).

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO, on the other hand, represents the lowest energy empty orbital and is related to the molecule's ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. youtube.comnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. youtube.comnih.gov

For phenylethanamine derivatives, the HOMO is typically a π-orbital localized on the phenyl ring, while the LUMO is a π*-antibonding orbital, also on the phenyl ring. The presence of the hydroxyl and ether groups in this compound would be expected to influence the energies of these orbitals. The lone pairs on the oxygen and nitrogen atoms will likely contribute to molecular orbitals with energies close to the HOMO, potentially becoming the HOMO itself in certain conformations.

The charge distribution, often analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In this compound, the electronegative oxygen and nitrogen atoms will carry partial negative charges, while the hydrogen atoms attached to them, as well as some carbon atoms, will bear partial positive charges. This charge distribution is fundamental to understanding intermolecular interactions and the molecule's electrostatic potential.

Table 2: Calculated Frontier Molecular Orbital Energies for a Phenylethanolamine Analog This table provides representative HOMO and LUMO energy values for a phenylethanolamine analog, calculated using DFT.

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.2 |

| HOMO-LUMO Gap | 5.6 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are the preferred sites for nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show significant negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons. These would be the primary sites for interaction with electrophiles, such as protons. The most positive potential would likely be located on the hydrogen atoms of the amine and hydroxyl groups, making them susceptible to attack by nucleophiles or to engage in hydrogen bonding. The phenyl ring would exhibit a region of negative potential above and below the plane of the ring, characteristic of aromatic systems.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For a molecule like this compound, one could model various reactions, such as its synthesis, decomposition, or reactions with other molecules. For instance, the N-alkylation of the amine or the O-alkylation of the hydroxyl group could be studied. The process would involve optimizing the geometries of the reactants and products, and then using a transition state search algorithm to locate the transition state structure connecting them.

Once the transition state is found, its structure provides valuable information about the geometry of the activated complex. Furthermore, the energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate. A study on the enzymatic methylation of phenylethanolamine, for example, used DFT to investigate the SN2 mechanism of methyl transfer, demonstrating the utility of these methods in complex biological systems. arxiv.org

Prediction and Interpretation of Spectroscopic Data through Quantum Mechanical Methods

Quantum mechanical methods can accurately predict various spectroscopic properties, which can be invaluable for the identification and characterization of a molecule. The most commonly calculated spectra are infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible.

Vibrational (IR) spectra can be calculated by computing the second derivatives of the energy with respect to the atomic positions. This yields the vibrational frequencies and their corresponding intensities. For this compound, the calculated IR spectrum would show characteristic peaks for the O-H stretch of the alcohol, the N-H stretch of the amine, the C-O stretches of the ether and alcohol, and the various C-H and C=C vibrations of the phenyl ring. Comparing the calculated spectrum with an experimental one can help confirm the structure and identify specific conformations.

NMR chemical shifts and coupling constants can also be predicted with a high degree of accuracy. The calculations involve determining the magnetic shielding of each nucleus in the molecule. These predicted NMR parameters can aid in the assignment of complex experimental spectra.

UV-Visible spectra, which provide information about electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT). The calculations yield the excitation energies and oscillator strengths of the electronic transitions. For this compound, the UV-Vis spectrum would be dominated by π-π* transitions within the phenyl ring.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of a Phenylethanolamine Analog This table shows representative calculated vibrational frequencies for a phenylethanolamine analog. Note that calculated frequencies are often scaled to better match experimental values.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | 3500 |

| N-H | Symmetric Stretching | 3350 |

| C-H (Aromatic) | Stretching | 3050 |

| C-H (Aliphatic) | Stretching | 2950 |

| C=C (Aromatic) | Stretching | 1600, 1450 |

| C-O | Stretching | 1100 |

Global and Local Reactivity Descriptors from Computational Studies

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = -(I+A)/2.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I-A)/2. A harder molecule is generally less reactive.

Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as ω = μ²/ (2η).

While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors are used to identify the most reactive sites within a molecule. The most common local descriptors are the Fukui functions, which indicate the change in electron density at a particular point in the molecule when an electron is added or removed. These functions can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Table 4: Global Reactivity Descriptors for a Phenylethanolamine Analog The following table presents global reactivity descriptors calculated from the HOMO and LUMO energies in Table 2.

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.8 |

| Electron Affinity (A) | -ELUMO | 0.2 |

| Chemical Potential (μ) | -(I+A)/2 | -3.0 |

| Chemical Hardness (η) | (I-A)/2 | 2.8 |

| Softness (S) | 1/η | 0.36 |

| Electrophilicity Index (ω) | μ²/(2η) | 1.61 |

Studies on Isomer Stability and Interconversion Pathways

Computational and theoretical studies are crucial for understanding the three-dimensional structure and dynamic behavior of flexible molecules like this compound. While specific research on the isomerism of this exact compound is not extensively documented in publicly available literature, a thorough analysis of its core structural analog, 2-phenylethylamine, provides significant insight into the governing principles of its conformational stability and the pathways for interconversion.

Conformational Isomers and Stability Analysis

For flexible molecules, isomerism is often dominated by conformational isomers, or conformers, which are different spatial arrangements of the same molecule that can be interconverted by rotation about single bonds. Computational methods, such as ab initio calculations and Density Functional Theory (DFT), are employed to determine the geometries of possible conformers and their relative stabilities. acs.org

Studies on the analog 2-phenylethylamine have revealed the existence of several low-energy conformers. researchgate.net These are primarily categorized based on the torsion angle of the ethylamine side chain relative to the phenyl ring, resulting in two main families of conformers: gauche (folded) and anti (extended). researchgate.netrsc.org

Gauche (Folded) Conformers: In these arrangements, the amino group is folded back towards the aromatic ring. Computational studies, supported by microwave spectroscopy, have shown that the two most stable conformers of 2-phenylethylamine adopt this gauche disposition. researchgate.netrsc.org Their enhanced stability is attributed to a weak, non-covalent intramolecular interaction between the nitrogen's lone pair or an N-H bond and the π-electron system of the phenyl ring (an N-H···π interaction). rsc.orgresearchgate.net This stabilizing interaction is a critical factor in determining the conformational preferences of phenethylamine (B48288) derivatives. researchgate.net

Anti (Extended) Conformers: In these conformers, the ethylamine side chain is extended away from the aromatic ring. This arrangement precludes the stabilizing N-H···π interaction, and as a result, the anti conformers are generally higher in energy and thus less stable than their gauche counterparts. researchgate.netrsc.org

For this compound, the conformational landscape is expected to be more complex due to the additional flexible hydroxyethoxy side chain. This introduces more rotatable bonds and the potential for additional intramolecular hydrogen bonding (e.g., between the terminal hydroxyl group and the amine nitrogen, or the ether oxygen). These potential interactions would compete with the N-H···π interaction, leading to a more diverse set of stable conformers whose relative energies would depend on the delicate balance of these intramolecular forces.

Illustrative Data on a Structural Analog

To illustrate the typical outputs of such computational studies, the following table presents the calculated relative energies for the low-energy conformers of the parent analog, 2-phenylethylamine. These values, determined through sophisticated calculations, quantify the stability differences between the various spatial arrangements.

Interactive Table: Relative Energies of 2-Phenylethylamine Conformers

| Conformer | Configuration | Key Interaction | Relative Energy (kJ/mol) |

| GI | Gauche | N-H···π | 0.00 (most stable) |

| GII | Gauche | N-H···π | 1.15 |

| AI | Anti | None | 4.07 |

| AII | Anti | None | 5.09 |

Note: Data is for the structural analog 2-phenylethylamine and serves as an illustrative example of the type of data generated in conformational stability studies. The energy values are relative to the most stable conformer (GI). Data derived from computational studies reported in the literature. researchgate.net

Interconversion Pathways and Energy Barriers

The transition from one conformer to another is not instantaneous but follows a specific interconversion pathway that involves rotation around one or more single bonds. The energetic cost of this transition is known as the rotational or interconversion barrier. Computational chemistry allows for the mapping of these pathways by calculating the potential energy surface as a function of specific dihedral angles.

The peaks on this energy profile represent transition state structures, which are the highest energy points along the interconversion coordinate. The energy difference between a stable conformer (an energy minimum) and a transition state determines the activation energy for that particular conformational change. For many simple conformers, these energy barriers are low, allowing for rapid interconversion at room temperature. For instance, studies on 2-phenylethylamine have explored the energy profiles for the inversion and internal rotation of the NH2 group, which allow for interconversion between equivalent forms of a conformer through low energy barriers. researchgate.net

In the case of this compound, the interconversion pathways would be more numerous. Theoretical studies would be essential to calculate the energy barriers for rotation around the C-C and C-O bonds of the hydroxyethoxy chain, in addition to the rotations of the core phenylethanamine structure. These calculations would reveal which conformers can interconvert easily and which are separated by higher energy barriers, potentially allowing for their individual characterization under certain conditions.

Applications in Specialized Chemical Synthesis, Coordination Chemistry, and Material Science

Role as a Precursor in the Synthesis of Complex Organic Molecules

The unique combination of a primary amine, a hydroxyl group, and a phenyl group in 2-(2-Hydroxyethoxy)-2-phenylethanamine suggests its potential as a versatile building block in organic synthesis. However, no literature was found that specifically utilizes this compound for the applications listed below.

Synthesis of Advanced Heterocyclic Compounds

Heterocyclic compounds are crucial in medicinal chemistry. amazonaws.comnih.gov The bifunctional nature of this compound, containing both an amine and a hydroxyl group, could theoretically allow it to participate in cyclization reactions to form various heterocyclic rings. For instance, it could potentially react with dicarbonyl compounds or their equivalents to form nitrogen- and oxygen-containing heterocycles. However, no specific examples of its use in the synthesis of advanced heterocyclic compounds have been reported.

Integration into Bioactive Scaffolds and Peptide Chemistry

Bioactive scaffolds are essential for tissue engineering, providing structural support for cell growth. nih.gov Peptides, short chains of amino acids, have a wide range of therapeutic applications. mdpi.comnih.govnih.govjenabioscience.comthermofisher.com The primary amine group in this compound could allow for its incorporation into peptide chains through amide bond formation. The presence of the hydroxyethoxy and phenyl groups could impart unique structural and functional properties to the resulting peptide or bioactive scaffold. Nevertheless, there is no available research demonstrating the integration of this specific compound into such systems.

Use in the Construction of Molecular Cages and Supramolecular Architectures

Molecular cages are complex, three-dimensional structures with potential applications in catalysis, sensing, and drug delivery. nih.govbeilstein-journals.org The formation of these architectures often relies on the self-assembly of building blocks through various covalent or non-covalent interactions. The functional groups present in this compound could theoretically be utilized in the synthesis of larger supramolecular structures. For example, the amine and hydroxyl groups could be functionalized to act as points of connection for building larger cage-like molecules. At present, there are no published reports on the use of this compound for constructing molecular cages or other supramolecular architectures.

Advanced Polymer and Material Design Utilizing this compound Related Structures

The presence of reactive amine and hydroxyl functional groups suggests that this compound could be a valuable component in polymer chemistry. However, no studies were identified that describe its use in the following applications.

Incorporation as Functional Monomers in Polymer Synthesis

Functional monomers are the building blocks of polymers that contain specific chemical groups to impart desired properties to the final material. cmu.edunih.govnih.govnih.govrsc.org The amine and hydroxyl groups of this compound make it a potential functional monomer. For example, it could undergo polymerization with other monomers to create polymers with pendant hydroxyethoxy and phenylethylamine groups, which could enhance properties like hydrophilicity, biocompatibility, or thermal stability. rsc.orgunimelb.edu.aumdpi.com Despite this potential, no research has been published on its use as a functional monomer.

Synthesis of Reactive Conjugated Polymers with Tunable Properties

Currently, there is a lack of specific research literature detailing the direct application of this compound in the synthesis of reactive conjugated polymers with tunable properties. While the fields of materials science and polymer chemistry actively investigate the incorporation of functional moieties to tune the electronic and physical properties of conjugated polymers, the specific use of this compound has not been documented in available scientific literature. The presence of both a hydroxyl and an amine group suggests its potential as a monomer or a modifying agent to introduce hydrophilicity and reactive sites for post-polymerization modifications, which are key strategies for creating tunable conjugated polymers. However, without specific studies, any discussion on its role in this area remains speculative.

Ligand Design in Coordination Chemistry

The presence of nitrogen and oxygen donor atoms in this compound makes it an excellent candidate for a bidentate ligand in coordination chemistry, capable of forming stable chelate complexes with various transition metals.

Characterization of the resulting complexes would typically involve a suite of spectroscopic and analytical techniques to determine their structure and properties.

Table 1: General Techniques for Characterization of Palladium and Nickel Complexes

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirms the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the N-H and O-H bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the structure of the complex in solution, including the coordination environment of the ligand. |

| UV-Visible Spectroscopy | Elucidates the electronic properties of the complex and can indicate the geometry of the metal center. |

| X-ray Crystallography | Determines the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. |

| Elemental Analysis | Confirms the empirical formula of the synthesized complex. |

Without specific experimental data for complexes of this compound, a detailed discussion of their specific characteristics is not possible.

Based on its structure, this compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen of the amine group and the oxygen of the hydroxyl group to form a stable five-membered chelate ring. This bidentate coordination is a common and favored mode for ligands containing both amine and alcohol functionalities.

The stoichiometry of the resulting metal complexes would depend on the coordination number of the metal ion and the reaction conditions. For square planar metal ions like palladium(II), a 1:2 metal-to-ligand stoichiometry is common, resulting in a complex of the type [M(L)₂]. For octahedral metal ions like nickel(II), both 1:1 and 1:2 stoichiometries are possible, often with other ligands or solvent molecules completing the coordination sphere. The precise stoichiometry would need to be confirmed experimentally through techniques like elemental analysis and X-ray crystallography.

The field of redox-linked coordination chemistry explores how the redox state of a metal or a ligand can influence the coordination environment and reactivity of a complex. While the core structure of this compound is not inherently redox-active under typical conditions, its coordination to a redox-active metal center, such as nickel or palladium, could lead to interesting redox behaviors in the resulting complex.

Investigations into the metal ion binding properties would involve determining the stability constants of the formed complexes. These studies are crucial for understanding the affinity of the ligand for different metal ions and are often carried out using techniques like potentiometric or spectrophotometric titrations. However, specific studies on the redox-linked coordination chemistry and metal ion binding of this compound complexes are not currently available in the scientific literature.

Catalytic Applications and Catalyst Design Principles

The design of effective catalysts often relies on the careful selection of ligands to tune the electronic and steric properties of the metal center. Chiral ligands are of particular importance in asymmetric catalysis for the synthesis of enantiomerically pure compounds.

The chiral nature of this compound, which possesses a stereocenter at the carbon atom bearing the phenyl and amino groups, makes it a potential candidate for use as a chiral ligand in asymmetric catalysis. The development of new chiral ligands is a central theme in this field. unideb.hu Metal complexes incorporating such chiral ligands can create a chiral environment around the metal center, enabling the stereoselective transformation of substrates into a single enantiomeric product.

However, a review of the current scientific literature does not reveal any specific examples or studies where this compound has been employed as a ligand in asymmetric catalysis. While its structure suggests potential, its efficacy as a chiral ligand for any specific catalytic transformation has yet to be reported. The design and synthesis of new asymmetric catalysts is an ongoing area of research, and the potential of this compound remains to be explored. researchgate.netnih.gov

Computer-Aided Design of Catalytic Pockets and Active Sites

The strategic design of catalysts, particularly for stereoselective synthesis, has been significantly advanced by the integration of computational chemistry. For ligands like this compound, which possesses chiral centers and multiple coordination sites (a secondary amine, a hydroxyl group, and an ether oxygen), computer-aided design (CAD) offers a powerful toolset for predicting and optimizing its role in forming effective catalytic pockets. These computational approaches allow for the in silico construction and evaluation of catalyst-substrate complexes, providing deep insights into the structural and electronic factors that govern catalytic activity and selectivity before any experimental synthesis is undertaken.

The process of designing a catalytic pocket around a metal center coordinated with this compound computationally involves several key stages. Initially, molecular mechanics (MM) force fields are employed to perform conformational searches of the ligand and its potential metal complexes. This step is crucial for identifying the most stable geometries and coordination modes. Given the flexibility of the hydroxyethoxy side chain, numerous conformations may exist, and identifying the low-energy structures is paramount for subsequent, more accurate calculations.

Following the initial conformational analysis, quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are utilized to obtain a more precise understanding of the electronic structure, bonding, and energetics of the catalytic system. DFT calculations can elucidate the nature of the metal-ligand bonds, the charge distribution within the complex, and the frontier molecular orbitals (HOMO-LUMO), which are critical for understanding the catalyst's reactivity. For instance, DFT can be used to model the transition states of key reaction steps, thereby predicting the enantioselectivity that might be achieved with a catalyst incorporating this compound.

A primary application of CAD in this context is the rational design of the active site to enhance enantioselectivity. By modeling the interaction of a prochiral substrate with the chiral catalyst, researchers can visualize and quantify the steric and electronic interactions that favor the formation of one enantiomer over the other. For a ligand like this compound, the phenyl group and the hydroxyethoxy moiety create a distinct chiral environment. Computational models can predict how modifications to these groups—for example, by introducing bulky substituents on the phenyl ring—would alter the three-dimensional space of the catalytic pocket and, consequently, the stereochemical outcome of the reaction.

The table below illustrates hypothetical data generated from a computational study aimed at optimizing a catalyst structure based on this compound for an asymmetric transfer hydrogenation reaction. The study might involve varying a substituent 'R' on the phenyl group and a metal center 'M' to observe the effect on the calculated energy barrier for the transition state leading to the major and minor enantiomers, and thus the predicted enantiomeric excess (% ee).

| Catalyst Variant | Metal Center (M) | Substituent (R) | ΔG‡ (Major, kcal/mol) | ΔG‡ (Minor, kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted % ee |

|---|---|---|---|---|---|---|

| Cat-1 | Ru(II) | -H | 15.2 | 16.8 | 1.6 | 92.8 |

| Cat-2 | Ru(II) | -CH3 | 15.5 | 17.5 | 2.0 | 97.3 |

| Cat-3 | Ru(II) | -CF3 | 16.1 | 17.2 | 1.1 | 81.5 |

| Cat-4 | Rh(I) | -H | 17.8 | 18.5 | 0.7 | 60.1 |

| Cat-5 | Ir(III) | -H | 14.9 | 16.9 | 2.0 | 97.3 |

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the catalyst and its interaction with the substrate and solvent molecules over time. This provides a more realistic model of the reaction environment and can reveal subtle conformational changes in the catalytic pocket that might influence the reaction's outcome. The flexibility of the ether linkage in this compound makes MD simulations particularly valuable for understanding how the ligand adapts to the substrate during the catalytic cycle.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.